N3,1-Dimethyl-1H-pyrazole-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131311-56-3 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-N,1-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-7-5-4(6)3-9(2)8-5/h3H,6H2,1-2H3,(H,7,8) |
InChI Key |
CKTAQORZJFLYHW-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C=C1N)C |
Canonical SMILES |
CNC1=NN(C=C1N)C |
Origin of Product |
United States |
Synthetic Methodologies for N3,1 Dimethyl 1h Pyrazole 3,4 Diamine and Its Analogues
Strategies for Pyrazole-Diamine Core Construction
The fundamental approaches to constructing the pyrazole-diamine core can be categorized into three main strategies: cyclization reactions, derivatization of existing pyrazole (B372694) scaffolds, and reductive pathways.
Cyclization Reactions Involving Hydrazine (B178648) Derivatives
A primary and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. nih.govmdpi.comnih.gov This approach is foundational in pyrazole chemistry and can be adapted to produce pyrazole-diamines. nih.govmdpi.comnih.gov The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents is a classic and straightforward method for creating polysubstituted pyrazoles. mdpi.com
One of the most common methods for synthesizing pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a process known as the Knorr pyrazole synthesis. researchgate.net This versatile reaction allows for the incorporation of various substituents onto the pyrazole ring. researchgate.net The cyclocondensation of hydrazines with α,β-unsaturated ketones initially forms pyrazolines, which can then be oxidized to yield the corresponding pyrazoles. mdpi.com Similarly, α,β-vinyl ketones with a leaving group can react with hydrazine derivatives to form pyrazolines, which then aromatize to pyrazoles upon elimination of the leaving group. mdpi.com
The reaction of enediynones with hydrazine, followed by the addition of copper chloride, provides a pathway to pyrazolo[1,5-a]pyridines. rsc.org Additionally, multicomponent reactions offer an efficient means to construct complex pyrazole derivatives. nih.gov For instance, the Vilsmeier-Haack reaction can be employed to synthesize carboxaldehyde pyrazoles. nih.gov
| Reactants | Reagents/Conditions | Product | Reference(s) |
| Hydrazine derivatives and 1,3-dicarbonyl compounds | Cyclocondensation | Polysubstituted pyrazoles | mdpi.com |
| α,β-ethylenic ketone and hydrazine derivative | Cyclocondensation, then oxidation | Pyrazole ring | nih.gov |
| Enediynones and hydrazine | Copper chloride | Pyrazolo[1,5-a]pyridines | rsc.org |
| Hydrazone and diethyl dioxalate | One-pot cyclization | Carboxaldehyde pyrazoles | nih.gov |
Derivatization of Pre-formed Pyrazole Scaffolds
Another significant strategy involves the chemical modification of an already synthesized pyrazole ring. nih.gov This allows for the introduction of amino groups at specific positions. A common approach is the functionalization of a pre-existing pyrazole scaffold. nih.gov For example, a pyrazole with appropriate leaving groups can undergo nucleophilic substitution with amines or their precursors.
A key intermediate, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, can be reacted with D,L-α-amino acids to produce N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. znaturforsch.com These intermediates can then undergo further transformations to yield the desired diamine products. znaturforsch.com The synthesis of trifluoromethyl pyrazoles has gained considerable attention due to the potential for the trifluoromethyl group to enhance biological activity. nih.gov
The functionalization of pyrazoles can also be achieved through various catalyzed reactions. For instance, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes can produce highly substituted pyrazoles. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another method to obtain a wide range of pyrazole derivatives. organic-chemistry.org
| Starting Material | Reagents/Conditions | Product | Reference(s) |
| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | D,L-α-amino acids | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids | znaturforsch.com |
| Hydrazines and alkynes | Rhodium catalyst | Highly substituted pyrazoles | organic-chemistry.org |
| β,γ-Unsaturated hydrazones | Copper catalyst, aerobic oxidation | Pyrazole derivatives | organic-chemistry.org |
Reductive Pathways for Diamine Formation
The formation of the diamine functionality can often be accomplished through the reduction of nitro groups or other nitrogen-containing functional groups on the pyrazole ring. This is a common final step in many synthetic routes.
A well-established method involves the catalytic hydrogenation of a nitro-substituted pyrazole. For instance, N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids can be subjected to catalytic hydrogenation using 5% Pd/C. znaturforsch.com This process reduces the nitro group to an amino group, which is then followed by spontaneous lactamization and air oxidation to yield the final pyrazolo[3,4-b]pyrazin-5-ones. znaturforsch.com
Another approach involves the reduction of a 4-nitro-pyrazole derivative in an alcoholic solution, typically ethanol, in the presence of a catalyst in an autoclave under a hydrogen atmosphere. google.com This method allows for the synthesis of 4,5-diamino pyrazole derivatives in good yields and without isomeric impurities. google.com
| Starting Material | Reagents/Conditions | Product | Reference(s) |
| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids | H₂, 5% Pd/C, air oxidation | Pyrazolo[3,4-b]pyrazin-5-ones | znaturforsch.com |
| 4-Nitro-pyrazole derivative | Catalyst, H₂ atmosphere, alcohol solvent | 4,5-Diamino pyrazole derivative | google.com |
Advanced Synthetic Approaches
To improve reaction efficiency, yield, and to adhere to the principles of green chemistry, modern synthetic techniques such as microwave and ultrasound assistance have been applied to the synthesis of pyrazole derivatives.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. zu.edu.ly This technique has been successfully applied to various steps in the synthesis of pyrazole derivatives.
For example, the condensation of hydrazines with β-ketoesters to form aminopyrazoles can be accelerated using microwave irradiation. psu.edu Microwave heating has also been employed in the synthesis of pyrazolo[3,4-d]pyrimidines through a three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters, offering short reaction times and chromatography-free product isolation. researchgate.netnih.gov Furthermore, the synthesis of pyrano[2,3-c]pyrazoles has been achieved in high yields through a one-pot multicomponent reaction under microwave irradiation. rsc.org
| Reaction | Conditions | Advantages | Reference(s) |
| Condensation of hydrazines and β-ketoesters | Microwave irradiation | Accelerated reaction, excellent yield | psu.edu |
| Three-component synthesis of pyrazolo[3,4-d]pyrimidines | Microwave irradiation | Short reaction time, chromatography-free isolation | researchgate.netnih.gov |
| One-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles | Microwave irradiation (80-120°C, 10-15 min) | High yields (92-99%) | rsc.org |
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity, providing an alternative green method to conventional techniques. rsc.orgresearchgate.net This approach has been shown to be effective in the synthesis of various heterocyclic compounds, including pyrazoles.
The condensation of hydrazine derivatives with β-keto esters to form pyrazolone (B3327878) derivatives can be carried out efficiently under solvent-free conditions using ultrasound irradiation, resulting in good to excellent yields in very short reaction times. researchgate.net Ultrasound has also been utilized in the synthesis of tetrazole-based pyrazoline and isoxazoline (B3343090) derivatives, demonstrating its utility in creating complex heterocyclic systems. nih.gov
| Reaction | Conditions | Advantages | Reference(s) |
| Condensation of hydrazine derivatives and β-keto esters | Ultrasound irradiation, solvent-free | Short reaction time, good to excellent yields | researchgate.net |
| Synthesis of tetrazole based pyrazolines and isoxazolines | Ultrasonic irradiation | Efficient synthesis | nih.gov |
Mechanochemical Synthesis Methods
Mechanochemical synthesis, a solvent-free or low-solvent method, utilizes mechanical energy to induce chemical reactions. While specific research on the mechanochemical synthesis of N3,1-Dimethyl-1H-pyrazole-3,4-diamine is not extensively documented, the principles of this method can be applied to the synthesis of pyrazole derivatives. This approach offers advantages in terms of reduced solvent waste, potentially shorter reaction times, and access to different product polymorphs.
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.com In a mechanochemical setup, these solid reactants would be combined in a ball mill, and the mechanical force from the grinding media would initiate the reaction. The efficiency of the reaction can be influenced by factors such as the milling frequency, the size and material of the grinding balls, and the presence of a small amount of liquid (liquid-assisted grinding) to enhance reactivity.
Green Chemistry Principles and Catalyst-Free Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. jetir.orgresearchgate.net These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and safer solvents. jetir.org Catalyst-free approaches are a significant aspect of green chemistry, as they eliminate the need for potentially toxic and expensive catalysts. rsc.org
One prominent green approach is the use of water as a solvent, which is non-toxic, abundant, and safe. researchgate.net For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been successfully achieved in an aqueous medium. researchgate.net Additionally, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are considered green as they reduce the number of synthetic steps, solvent usage, and waste generation. chim.it
Catalyst-free 1,3-dipolar cycloaddition of diazo compounds to alkynes at elevated temperatures is another method that aligns with green chemistry principles by avoiding the use of a catalyst. rsc.org Furthermore, some syntheses of pyrazole derivatives can be achieved under solvent-free conditions, further reducing the environmental footprint. researchgate.net
| Green Chemistry Approach | Description | Example |
| Aqueous Media | Utilizes water as the reaction solvent, which is environmentally benign. researchgate.net | Synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net |
| Multicomponent Reactions (MCRs) | Combines multiple starting materials in a single reaction vessel to form a complex product, reducing steps and waste. chim.it | One-pot synthesis of fully substituted 1H-pyrazolo[3,4-b]pyridines. chim.it |
| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, avoiding potential toxicity and cost. rsc.org | 1,3-dipolar cycloaddition of diazo compounds to alkynes. rsc.org |
| Solvent-Free Conditions | Reactions are conducted without a solvent, minimizing waste. researchgate.net | Green synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives. researchgate.net |
Regioselectivity and Stereoselectivity in the Synthesis of this compound and its Analogues
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrazoles. The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine can potentially yield two different regioisomers. conicet.gov.aracs.org For instance, the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine often leads to a mixture of regioisomers. conicet.gov.aracs.org
Several strategies have been developed to control regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.aracs.org Another approach involves a base-promoted regio-divergent cyclization of hydrazines with alkynyl silanes, which provides silicone-substituted pyrazoles with high selectivity. rsc.org Furthermore, the reaction of hydrazones with nitroolefins mediated by a strong base can exhibit reversed and exclusive 1,3,4-regioselectivity. organic-chemistry.org
Stereoselectivity becomes important when chiral centers are present in the pyrazole derivatives. While the synthesis of this compound itself does not inherently involve stereocenters, the synthesis of its more complex analogues can. For example, multicomponent cascade reactions using isothiourea catalysis can lead to the stereoselective synthesis of chiral pyrazolone derivatives. researchgate.net
Functionalization and Derivatization Strategies
The functionalization of this compound and its analogues is crucial for modifying their properties and exploring their potential applications. mdpi.comlifechemicals.com Functionalization can be targeted at the amino groups or the pyrazole ring itself.
Functionalization of Amino Groups
The amino groups on the pyrazole ring are versatile handles for further chemical modifications. mdpi.comresearchgate.net These groups can undergo various reactions to introduce new functional moieties. For instance, the primary amino groups can be acylated, alkylated, or used in condensation reactions to form imines or other heterocyclic systems. acs.org In pyrazoles with multiple amino groups, selective functionalization can be achieved by exploiting the differences in their reactivity. For example, a secondary alkylamine on a pyrazole core is generally more nucleophilic than a primary arylamine, allowing for selective alkylation of the secondary amine. acs.org
Formylation of an amino group followed by cyclization is a known strategy to construct fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles. scirp.org Diazotization of an aminopyrazole can also be a key step in the synthesis of fused pyrazolo[3,4-d] conicet.gov.arorganic-chemistry.orgnih.govtriazin-4-ones. scirp.org
Functionalization of the Pyrazole Ring System
The pyrazole ring itself can be functionalized through various reactions, primarily electrophilic substitution. scribd.comresearchgate.net The electron density of the pyrazole ring is not evenly distributed; the C4 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.netquora.com
Common electrophilic substitution reactions on the pyrazole ring include:
Nitration: Introduction of a nitro group (NO2) at the C4 position using a mixture of nitric acid and sulfuric acid. scribd.com
Sulfonation: Introduction of a sulfonic acid group (SO3H) at the C4 position using fuming sulfuric acid. scribd.com
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C4 position. nih.gov For instance, 4-chloropyrazoles can be obtained by reacting pyrazoles with chlorine or N-chlorosuccinimide. nih.gov
Vilsmeier-Haack Formylation: Introduction of a formyl group (CHO) at the C4 position using a mixture of phosphorus oxychloride and dimethylformamide. scribd.com
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of aryl and other groups onto the pyrazole ring without the need for pre-functionalization. rsc.orgnih.gov This approach allows for the arylation of both the C4 and C5 positions. nih.gov Furthermore, N-alkylation of the pyrazole ring is a common strategy to introduce substituents on the nitrogen atoms, and various methods, including the use of trichloroacetimidates or phase-transfer catalysis, have been developed for this purpose. mdpi.comresearchgate.net
| Reaction | Reagents | Position of Substitution | Resulting Functional Group |
| Nitration | HNO3 + H2SO4 | C4 | -NO2 |
| Sulfonation | Fuming H2SO4 | C4 | -SO3H |
| Vilsmeier-Haack Formylation | POCl3 + DMF | C4 | -CHO |
| Chlorination | Cl2 or N-chlorosuccinimide | C4 | -Cl |
| N-Alkylation | Alkyl halides, Trichloroacetimidates | N1 | -Alkyl |
Chemical Reactivity and Transformation Mechanisms of N3,1 Dimethyl 1h Pyrazole 3,4 Diamine
General Reactivity of Pyrazole (B372694) Diamines
Aminopyrazoles are recognized as highly reactive compounds, serving as valuable precursors for a wide array of more complex molecules, particularly fused heterocyclic systems. chim.it The presence of amino groups significantly enhances the nucleophilicity of the pyrazole core, making it susceptible to various chemical transformations. chim.it
Acid-Base Properties and Salt Formation
Like other pyrazole derivatives, N3,1-Dimethyl-1H-pyrazole-3,4-diamine exhibits both basic and weakly acidic properties. chim.it The basicity arises from the lone pair of electrons on the pyridine-type nitrogen atom (N2) of the pyrazole ring and the two exocyclic amino groups. These sites are readily protonated in the presence of acids to form stable salts.
For instance, the related compound, 3,4-dimethyl-1H-pyrazole, reacts with phosphoric acid to form 3,4-dimethyl-1H-pyrazole phosphate (B84403) (DMPP), a well-known nitrification inhibitor. ebi.ac.uk This demonstrates the capacity of the pyrazole ring to accept a proton and form a stable salt. Given the presence of three basic nitrogen centers in this compound, it is expected to be a stronger base than its non-aminated counterparts and to readily form salts with various inorganic and organic acids.
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is not extensively detailed in the literature. However, general principles of heterocyclic chemistry suggest that the amino-substituted pyrazole ring would be sensitive to oxidizing agents, which could potentially lead to the formation of azo compounds or degradation of the ring.
Conversely, while the diamine itself is in a reduced state, related pyrazole systems demonstrate the feasibility of reduction reactions on the ring and its substituents. For example, catalytic reduction is a common method for converting nitropyrazoles into the corresponding aminopyrazoles. chim.it This process highlights the stability of the pyrazole core under certain reductive conditions, a principle that would apply to this compound.
Substitution Reactions on Amino Moieties and the Pyrazole Ring
The chemical reactivity of this compound is dominated by the nucleophilic character of its amino groups and the electron-rich nature of the pyrazole ring.
Amino Moieties: The primary (C4-NH2) and secondary (C3-NHMe) amino groups are the principal sites for electrophilic attack. They readily undergo a variety of substitution reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Condensation: Reaction with aldehydes and ketones to form Schiff bases or related condensation products.
Pyrazole Ring: The pyrazole ring is a π-excessive system, making it reactive towards electrophilic substitution, typically at the C4 position. chim.it However, in this compound, this position is already substituted with an amino group. The introduction of electron-donating amino groups further activates the ring, but substitution reactions would likely occur on the nitrogen atoms of the amino groups before affecting the ring itself under most conditions. chim.it
Heterocyclic Annulation Reactions and Fused System Formation
A key application of pyrazole diamines is their use as building blocks for the synthesis of fused heterocyclic systems. The ortho-diamine arrangement in this compound makes it an ideal precursor for annulation reactions.
Formation of Pyrazolo[3,4-d]pyrimidine Systems
The reaction of 1H-pyrazole-3,4-diamines with 1,3-dielectrophilic reagents is a classical and efficient method for constructing the pyrazolo[3,4-d]pyrimidine scaffold. researchgate.nettandfonline.com This bicyclic system is a purine (B94841) analog and is of significant interest in medicinal chemistry. mdpi.comnih.govrsc.orgnih.gov
The synthesis involves the condensation of the two amino groups of the pyrazole with a three-carbon unit. A variety of reagents can provide this three-carbon fragment, leading to diverse substitutions on the newly formed pyrimidine (B1678525) ring. For example, treating 5-aminopyrazoles with formamide (B127407) leads to the formation of 4-amino-1H-pyrazolo[3,4-d]pyrimidines. tandfonline.com Similarly, reaction with malononitrile (B47326) can yield 4,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives, a closely related fused system. tandfonline.com A one-flask method involving the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3 followed by heterocyclization with hexamethyldisilazane (B44280) has also been developed to produce these fused systems efficiently. mdpi.com
| Reagent | Resulting Substituent Pattern | Reference |
|---|---|---|
| Formamide | 4-Amino | tandfonline.com |
| N,N-Dimethylformamide / PBr3 | Unsubstituted | mdpi.com |
| Alkylating agents (e.g., methyl iodide) | N-Alkylated pyrimidinone | nih.gov |
| Chloroacetyl chloride followed by cyclization | Substituted pyrimidinone | researchgate.net |
Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Systems
The synthesis of pyrazolo[1,5-a]pyrimidines typically proceeds from the reaction of 3(5)-aminopyrazoles with 1,3-bielectrophilic compounds. chim.itnih.gov In this reaction, the N1 nitrogen of the pyrazole ring and the exocyclic amino group at C5 act as the binucleophile that attacks the electrophilic centers of the reagent. nih.gov
For this compound, the formation of a pyrazolo[1,5-a]pyrimidine system is less straightforward. The typical precursors have an unsubstituted N-H at the N1 position. nih.gov Since the N1 position in the target compound is already occupied by a methyl group, the classical reaction pathway is blocked. An alternative cyclization would be required, possibly involving the C4-amino group and the N2 ring nitrogen, which would lead to a different isomer, pyrazolo[3,4-b]pyridine, as seen in reactions with reagents like malononitrile. tandfonline.com The formation of pyrazolo[1,5-a]pyrimidines from this compound would necessitate a non-traditional synthetic route, potentially involving rearrangement or activation of the N1-methyl group, which has not been prominently reported.
| Reagent | Resulting Substituent Pattern | Reference |
|---|---|---|
| Diethyl malonate | 5,7-Dihydroxy | nih.gov |
| β-Enaminones | Variously substituted | nih.gov |
| Arylaldehydes / Ketones (Multicomponent) | Highly substituted | nih.gov |
Formation of Pyrazolo[3,4-b]pyridine Systems
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a well-established transformation of aminopyrazoles, which act as 1,3-dinucleophiles. nih.gov This methodology involves the construction of a pyridine (B92270) ring onto the existing pyrazole core. The reaction typically proceeds by reacting the pyrazole diamine with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. chim.itnih.gov
The general mechanism for the reaction with 1,3-dicarbonyl compounds involves a double condensation. The more nucleophilic C4-amino group of the pyrazole likely initiates the reaction by attacking one of the carbonyl groups, followed by an intramolecular cyclization involving the C3-amino group and the second carbonyl. Subsequent dehydration leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring. If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. nih.gov
A notable example is the reaction of 5-amino-1-aryl-3-methylpyrazoles with aminomethylene malondialdehydes in the presence of p-toluenesulfonic acid in water, which yields 5-(3,3-dimethyl-3H-indol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net This demonstrates the feasibility of using functionalized 1,3-dicarbonyl equivalents for constructing these fused systems.
Similarly, the reaction with α,β-unsaturated ketones follows a Michael addition initiated by the C4-amino group onto the β-carbon of the enone. This is followed by an intramolecular attack of the C3-amino group on the carbonyl carbon and subsequent dehydration and oxidation to furnish the final pyrazolo[3,4-b]pyridine product. nih.gov
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from Aminopyrazoles
| Pyrazole Reactant | 1,3-Bielectrophile | Conditions | Product | Reference |
| 5-Amino-1-aryl-3-methylpyrazole | Aminomethylene malondialdehyde | p-TsOH, Water, Reflux | 5-(3,3-dimethyl-3H-indol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | researchgate.net |
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Various (e.g., acid/base catalysis, heat) | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Various (e.g., acid/base catalysis, heat) | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | Heat | 6-Methyl-5-phenyl-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | nih.gov |
Other Fused Heterocyclic Systems
The reactivity of the pyrazole diamine scaffold extends beyond the synthesis of pyrazolo[3,4-b]pyridines to a variety of other fused heterocyclic systems. The specific product formed depends on the nature of the electrophilic partner.
Pyrazolo[3,4-d]pyrimidines: These isomers of purines are of significant interest in medicinal chemistry. chim.it They can be synthesized from 5-aminopyrazoles through reactions that construct a pyrimidine ring. For instance, a one-flask method involves reacting a 5-aminopyrazole with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane to yield the corresponding pyrazolo[3,4-d]pyrimidine. mdpi.com This process proceeds through a Vilsmeier amidination followed by an intramolecular cyclization. mdpi.com
Pyrazolo[1,5-a] researchgate.netnih.govdiazepinones: Fused seven-membered rings can also be constructed. A strategy for synthesizing pyrazolo[1,5-a] researchgate.netnih.govdiazepin-4-ones involves the N-alkylation of a pyrazole with an epoxide-containing side chain, such as 2-(chloromethyl)oxirane. nih.gov The resulting intermediate, an ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate, can then be treated with an amine. This leads to a nucleophilic ring-opening of the strained oxirane ring, followed by a direct intramolecular cyclization to form the fused diazepinone system. nih.gov While this example starts from a pyrazole carboxylate, the principle of using the pyrazole nitrogens and an appended functional group for cyclization is applicable to diamine precursors as well.
Table 2: Synthesis of Other Fused Heterocycles from Pyrazole Derivatives
| Pyrazole Derivative | Reagent(s) | Fused System | Key Transformation | Reference |
| 5-Aminopyrazole | N,N-substituted amide, PBr3, HMDS | Pyrazolo[3,4-d]pyrimidine | Vilsmeier amidination and intermolecular heterocyclization | mdpi.com |
| Ethyl 1H-pyrazole-5-carboxylate | 1. NaH, 2-(chloromethyl)oxirane 2. Amine | Pyrazolo[1,5-a] researchgate.netnih.govdiazepin-4-one | N-alkylation, oxirane ring-opening, and cyclization | nih.gov |
| 5-Amino-1-(triazinyl)-3-(methylthio)-pyrazole-4-carbonitrile | Thiourea | Pyrazolo[3,4-d]pyrimidine | Cyclocondensation | nih.gov |
Multi-Component Reactions (MCRs) Utilizing Pyrazole Diamine Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Pyrazole diamines, with their multiple nucleophilic sites, are excellent candidates for use in MCRs to rapidly generate molecular complexity.
One of the most prominent MCRs applicable to diamine scaffolds is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a three-component reaction between an amidine (which the pyrazole diamine can act as), an aldehyde, and an isocyanide. The reaction typically proceeds under mild conditions, often catalyzed by a Lewis acid like scandium triflate (Sc(OTf)₃), to produce substituted imidazo-fused heterocycles. rug.nl For a pyrazole diamine, this would lead to the formation of a pyrazolo-fused imidazopyridine or a related system, depending on which amino groups participate as the amidine functionality. This reaction is highly versatile, allowing for the creation of large libraries of compounds by varying the aldehyde and isocyanide components. rug.nl
Another important class of MCRs is the Ugi four-component reaction (UT-4CR), which is used to synthesize α-aminomethyl tetrazoles. nih.gov The classical Ugi reaction involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. In the tetrazole variant, hydrazoic acid (HN₃) replaces the carboxylic acid. The amino groups of this compound could serve as the amine component in such a reaction, leading to the formation of pyrazole-substituted tetrazole derivatives. nih.gov These reactions are powerful tools for generating novel chemical entities for drug discovery programs.
Table 3: Multi-Component Reactions Applicable to Pyrazole Diamine Scaffolds
| MCR Name | Components | Resulting Scaffold | Key Features | Reference |
| Groebke-Blackburn-Bienaymé (GBB) | Amidine (from pyrazole diamine), Aldehyde, Isocyanide | Imidazo[1,2-a]pyrazine or related fused systems | High efficiency, mild conditions, generates adenine (B156593) mimetics. | rug.nl |
| Ugi Tetrazole (UT-4CR) | Amine (from pyrazole diamine), Carbonyl compound, Isocyanide, Hydrazoic acid | Pyrazole-substituted α-aminomethyl tetrazoles | Convergent access to complex tetrazole derivatives, bioisosteres of α-amino acids. | nih.gov |
Coordination Chemistry of N3,1 Dimethyl 1h Pyrazole 3,4 Diamine As a Ligand
Ligand Properties and Diverse Coordination Modes
No published data is available on the specific ligand properties and coordination modes of N3,1-Dimethyl-1H-pyrazole-3,4-diamine.
Formation of Metal Complexes
There are no documented methods or research findings on the formation of metal complexes involving this compound.
Structural Analysis of Metal-Ligand Interactions in Pyrazole (B372694) Diamine Complexes
Specific structural data from techniques such as X-ray crystallography for metal complexes of this compound are not available in the current body of scientific literature.
Influence of Pyrazole Diamine Structure on Coordination Geometry and Complex Stability
Without experimental evidence on the formation and characterization of its metal complexes, the influence of the this compound structure on coordination geometry and complex stability remains uninvestigated.
Computational and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives. nih.gov This method provides a good balance between accuracy and computational cost, making it ideal for exploring various molecular properties. nih.gov
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. researchgate.net
For pyrazole derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is found on the electron-deficient sites. The specific locations of these orbitals in N3,1-Dimethyl-1H-pyrazole-3,4-diamine would be influenced by the electron-donating amino and methyl groups attached to the pyrazole ring. These substituents are known to increase the electron density of the pyrazole system. nih.gov
| Orbital | Typical Location in Pyrazole Derivatives | Influence of Substituents |
| HOMO | Electron-rich regions | Amino and methyl groups increase electron density, raising HOMO energy. |
| LUMO | Electron-deficient regions | Substituents can influence the LUMO energy, affecting the energy gap. |
| Energy Gap (ΔE) | Indicator of reactivity | A smaller gap generally suggests higher reactivity. |
This table provides a generalized overview based on typical behavior of pyrazole derivatives.
Studies on similar pyrazole compounds show that the nature and position of substituents significantly impact the HOMO-LUMO energy gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.netnih.gov
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative stabilities. For this compound, this would involve analyzing the rotation around the single bonds connecting the amino and methyl groups to the pyrazole ring.
DFT calculations can determine the optimized geometry of the molecule, representing its most stable conformation. The planarity of the central pyrazole ring is a key feature, with substituents potentially causing minor distortions. researchgate.net The stability of different conformers is assessed by comparing their calculated energies, with the lowest energy conformer being the most abundant. The presence of intramolecular hydrogen bonding, for instance between the amino groups, could play a significant role in stabilizing certain conformations.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack. In this compound, these would likely be centered around the nitrogen atoms of the pyrazole ring and the amino groups.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density, which are prone to nucleophilic attack. These are often found around hydrogen atoms.
Green regions represent neutral potential.
MEP analysis of pyrazole derivatives has shown that the nitrogen atoms of the ring are typically the most negative sites, making them centers for electrophilic interactions. nih.govresearchgate.net The amino groups in this compound would further enhance the negative potential in their vicinity.
DFT calculations are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. For pyrazole derivatives, this includes studying their participation in various reactions, such as cycloadditions. researchgate.netnih.gov
The frontier molecular orbitals (HOMO and LUMO) are key to understanding cycloaddition reactions, as they govern the orbital interactions between the reacting species. nih.gov The analysis of the HOMO-LUMO energy gap and the coefficients of these orbitals at different atomic sites can predict the regioselectivity and stereoselectivity of such reactions. mdpi.com
For this compound, its electron-rich nature, due to the two amino groups and two methyl groups, would make it a good candidate for reactions with electron-deficient species. The specific pathways of cycloaddition reactions would depend on the nature of the reacting partner.
The pyrazole ring is an aromatic heterocycle, and its degree of aromaticity can be quantified using various computational methods. orientjchem.org Aromaticity is a key factor contributing to the stability of the ring system. nih.gov
Commonly used computational descriptors for aromaticity include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the analysis of bond lengths. A HOMA value close to 1 indicates high aromaticity.
Studies on various pyrazole derivatives consistently confirm the aromatic nature of the pyrazole ring. The substituents on the ring, such as the amino and methyl groups in this compound, can modulate the degree of aromaticity, although the fundamental aromatic character is retained.
Molecular Dynamics Simulations of this compound and its Interactions
While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule and its interactions with its environment over time. researchgate.net An MD simulation of this compound could be used to explore:
Solvation effects: How the molecule interacts with solvent molecules and how this affects its conformation and properties.
Intermolecular interactions: The nature and strength of interactions between multiple molecules of this compound in the condensed phase.
Binding to biological targets: If the molecule is being investigated for potential biological activity, MD simulations can be used to study its binding mode and affinity to a target protein or enzyme. researchgate.net
These simulations provide a more realistic picture of the molecule's behavior in a complex environment, complementing the static information obtained from DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Diamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org For pyrazole diamine derivatives, QSAR models are instrumental in identifying the key molecular features that govern their therapeutic effects, thus guiding the design of more potent analogues.
The development of a robust QSAR model for pyrazole diamine derivatives typically involves the following steps:
Data Set Selection: A series of pyrazole diamine compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is selected.
Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These pertain to the electron distribution in the molecule and include properties like dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com For instance, the LUMO energy can be indicative of a molecule's ability to accept electrons and interact with biological targets. researchgate.net
Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area. The solvent-accessible surface area, for example, has been identified as a key descriptor in some pyrazole QSAR models. sigmaaldrich.com
Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity and branching of atoms.
Thermodynamic Descriptors: Properties like the heat of formation are used to assess the stability of the compounds. sigmaaldrich.com
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Partial Least Squares (PLS) and Support Vector Machines (SVM), are employed to build a mathematical model that links the descriptors to the biological activity. frontiersin.orgnih.gov The predictive power of the model is then rigorously validated using internal and external sets of compounds. nih.gov
Research on various pyrazole derivatives has highlighted the importance of several key descriptors in determining their biological activity. sigmaaldrich.com While specific QSAR models for this compound are not extensively published, the general principles derived from studies on analogous pyrazole structures are highly applicable.
Table 1: Key Molecular Descriptors in QSAR Models for Pyrazole Derivatives
| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |
| Electronic | Dipole Moment | Influences polar interactions with the target protein. sigmaaldrich.com |
| Energy of LUMO | Relates to the compound's ability to act as an electron acceptor in interactions. sigmaaldrich.com | |
| Net Charges on Atoms | Determines electrostatic interactions and hydrogen bonding potential. researchgate.net | |
| Steric/Topological | Solvent Accessible Surface Area | Affects the ability of the compound to fit into the active site of a biological target. sigmaaldrich.com |
| Molecular Weight/Volume | Influences the overall size and fit within a binding pocket. | |
| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule, which can impact its reactivity. sigmaaldrich.com |
These QSAR studies enable the prediction of biological activity for novel, unsynthesized pyrazole diamine derivatives, thereby prioritizing the synthesis of compounds with the highest potential for desired therapeutic effects. frontiersin.org
In Silico ADMET Studies (Methodological Focus)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile must be evaluated. In silico ADMET prediction offers a rapid and cost-effective method to assess these properties early in the drug discovery pipeline, reducing the likelihood of late-stage failures. nih.gov
The methodological approach for in silico ADMET studies of pyrazole diamine derivatives involves the use of various computational models and software to predict a range of pharmacokinetic and toxicological endpoints.
Absorption:
Gastrointestinal (GI) Absorption: Models are used to predict the extent to which a compound will be absorbed from the gut into the bloodstream. This is often correlated with properties like solubility and permeability.
Lipinski's Rule of Five: This is a widely used guideline to assess the druglikeness and potential for oral bioavailability of a compound. The rule states that orally active drugs generally have:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5. Studies on pyrazole derivatives often check for compliance with these rules. ekb.eg
Distribution:
Plasma Protein Binding (PPB): Computational models predict the extent to which a compound will bind to plasma proteins like albumin. High PPB can limit the amount of free drug available to exert its therapeutic effect.
Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, models are used to predict their ability to cross the BBB. For other compounds, the lack of BBB penetration might be desirable to avoid CNS side effects.
Metabolism:
Cytochrome P450 (CYP) Inhibition/Substrate Prediction: In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP enzymes (e.g., CYP3A4, CYP2D6). Inhibition of these enzymes is a major cause of drug-drug interactions.
Excretion:
Models can provide qualitative predictions about the likely routes of excretion (e.g., renal or hepatic).
Toxicity:
Toxicity Prediction: A variety of models are available to predict potential toxicities, such as mutagenicity (e.g., Ames test prediction), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
Table 2: Methodological Focus of In Silico ADMET Profiling for Pyrazole Derivatives
| ADMET Parameter | Computational Method/Model | Purpose |
| Absorption | Lipinski's Rule of Five Analysis | To assess druglikeness and potential for oral bioavailability. ekb.eg |
| Caco-2 Permeability Prediction | To model absorption across the intestinal epithelial cell barrier. | |
| Distribution | Plasma Protein Binding Models | To predict the fraction of compound bound to plasma proteins. |
| BBB Penetration Models | To assess the likelihood of crossing the blood-brain barrier. | |
| Metabolism | CYP450 Inhibition/Substrate Models | To predict potential drug-drug interactions and metabolic pathways. nih.gov |
| Toxicity | hERG Inhibition Prediction | To assess the risk of cardiotoxicity. |
| Ames Mutagenicity Prediction | To predict the potential for the compound to be mutagenic. |
The application of these in silico ADMET methodologies allows for the early identification of pyrazole diamine derivatives with favorable pharmacokinetic profiles and low toxicity risks, ensuring that resources are focused on the most promising candidates for further development. rsc.org
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: The proton NMR spectrum of pyrazole (B372694) derivatives provides characteristic signals for the protons attached to the pyrazole ring and any substituent groups. For instance, in related dimethylpyrazole compounds, the methyl group protons typically appear as sharp singlets in the upfield region of the spectrum. The chemical shifts of the pyrazole ring protons are influenced by the substitution pattern and the electronic environment within the ring.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. In pyrazole derivatives, the chemical shifts of the carbon atoms in the heterocyclic ring are distinct from those of the methyl substituent carbons. For example, in 1,3-dimethylbenzene, the benzene (B151609) ring carbons appear at different chemical shifts than the methyl group carbons, a distinction that is also characteristic of substituted pyrazoles. docbrown.info Similarly, in 1,4-dimethylbenzene, three distinct chemical shifts indicate three different carbon environments. docbrown.info The specific chemical shifts for N3,1-Dimethyl-1H-pyrazole-3,4-diamine would be expected to show distinct signals for the two methyl groups, the pyrazole ring carbons, and the carbons bearing the amino groups, with the exact ppm values dependent on the solvent and experimental conditions.
Table 1: Representative NMR Data for Pyrazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | ¹H NMR | 7.46-7.19 (m, 5H), 5.90 (s, 1H), 2.25 (s, 6H) | Multiplet, Singlet, Singlet |
| ¹³C NMR | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | - | |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | ¹H NMR | 7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H) | Doublet, Doublet, Singlet, Singlet, Singlet, Singlet |
| ¹³C NMR | 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 | - | |
| 3,4,5-trimethyl-1-phenyl-1H-pyrazole | ¹H NMR | 7.39-7.31 (m, 5H), 2.10 (s, 6H), 1.96 (s, 3H) | Multiplet, Singlet, Singlet |
| ¹³C NMR | 148.4, 138.6, 135.9, 132.3, 129.0, 125.5, 113.6, 11.8, 10.9, 8.1 | - |
Data sourced from a study on the synthesis of pyrazoles. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole, a related compound, showed characteristic absorption bands. dnu.dp.ua For this compound, one would expect to observe distinct peaks corresponding to N-H stretching vibrations of the amine groups, C-H stretching of the methyl and pyrazole ring C-H groups, and C=C and C=N stretching vibrations within the pyrazole ring.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Amine (N-H) | 3500-3300 | Stretching vibrations of primary amine groups |
| Alkyl (C-H) | 3000-2850 | Stretching vibrations of methyl groups |
| Aromatic (C-H) | 3100-3000 | Stretching vibrations of pyrazole ring C-H |
| Pyrazole Ring (C=N, C=C) | 1600-1450 | Ring stretching vibrations |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry, HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would provide further structural information by showing the loss of specific fragments, such as methyl groups or parts of the pyrazole ring.
Recent analytical methods have been developed for the quantification of the related compound 3,4-dimethyl-1H-pyrazole (3,4-DMP) using ion-pair liquid chromatography-tandem mass spectrometry (LC–MS/MS). nih.govnih.govresearchgate.net These sensitive techniques allow for the detection of trace amounts of the compound. nih.gov The use of an isotopically labeled internal standard, such as 3,4-DMP-¹⁵N₂, has been shown to result in high recovery rates during analysis. nih.govresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. For a related mononuclear copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole, single-crystal X-ray diffraction revealed a triclinic crystal system with the space group P1. dnu.dp.ua Similarly, the crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide shows that molecules are linked by intermolecular N—H⋯O hydrogen bonds to form a three-dimensional network. nih.gov For this compound, an X-ray diffraction study would elucidate the precise geometry of the pyrazole ring, the conformation of the diamine and dimethyl substituents, and the nature of hydrogen bonding and other intermolecular forces in the crystal lattice.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the calculated theoretical percentages for the proposed molecular formula. For a copper(II) complex of 1-carboxamide-3,5-dimethylpyrazole, the calculated and found elemental percentages were in close agreement, confirming the composition of the synthesized compound. dnu.dp.ua For this compound (C₅H₁₀N₄), the theoretical elemental composition would be calculated and compared against experimental values to verify the empirical formula.
Table 3: Theoretical Elemental Composition of this compound (C₅H₁₀N₄)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 5 | 60.055 | 50.01% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 8.39% |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 46.65% |
| Total | 126.163 | 100.00% |
Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the biological activities and mechanistic research for the chemical compound This compound . Searches for the compound by name and its CAS Registry Number (131311-56-3) did not yield any studies detailing its antimicrobial, anticancer, antitubercular, or antioxidant properties, nor were there any molecular docking investigations found.
The provided search results contain information on the biological activities of the broader class of pyrazole derivatives, some of which share structural similarities, such as a pyrazole core or diamino-substitutions. For instance, various pyrazole-containing compounds have been investigated for their potential as antimicrobial, anticancer, and antioxidant agents. researchgate.net Research has also been conducted on related diaminopyrazoles, such as 4-arylazo-3,5-diamino-1H-pyrazoles, which have been identified as inhibitors of cyclin-dependent kinases (CDKs).
However, in strict adherence to the request to focus solely on this compound, it is not possible to generate the detailed article as outlined. The absence of specific data for this particular molecule in the available literature prevents a scientifically accurate and thorough discussion of its biological profile.
Therefore, the requested article cannot be generated at this time due to a lack of specific research data for this compound.
Biological Activities and Mechanistic Research
Molecular Docking Investigations on Target Interactions.
Analysis of Protein-Ligand Binding Modes
Molecular docking studies have been instrumental in elucidating the binding modes of pyrazole (B372694) derivatives to various protein targets, especially protein kinases, which are crucial regulators of cellular processes. researchgate.neteurasianjournals.com These computational analyses reveal that the pyrazole core can effectively mimic the hinge-binding motif of ATP, the natural ligand for kinases.
The structural features of pyrazole derivatives are key to their binding affinity and selectivity. For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, forming critical interactions with the amino acid residues in the ATP-binding pocket of kinases. mdpi.com In one study, the non-methylated nitrogen of a pyrazole ring was observed to accept a hydrogen bond from the backbone NH of an alanine (B10760859) residue (Ala230) in Akt1, while an amide hydrogen on the pyrazole derivative donated a hydrogen bond to an aspartate residue (Asp292). mdpi.com
Docking studies on a series of 1H-pyrazole derivatives against several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), demonstrated that these compounds consistently dock within the binding pocket. nih.gov The interactions were often characterized by hydrogen bonds with key residues such as Thr217, Arg137, and Ala213 in Aurora A, and hydrophobic interactions with surrounding residues. nih.gov
The substitution pattern on the pyrazole ring significantly influences the binding mode and potency. For example, in a series of 1,3,4-trisubstituted pyrazoles, the introduction of an indeno[1,2-b]pyridine scaffold at the 4-position was suggested to enhance the binding affinity for kinases like AKT1, BRAF V600E, EGFR, and p38α. mdpi.com This highlights the importance of substituent groups in optimizing the interactions with the target protein. Structure-activity relationship (SAR) studies have further emphasized the role of specific functional groups on the pyrazole core for potent biological activity. nih.govmdpi.comresearchgate.netjapsonline.com
The following table summarizes the binding interactions of representative pyrazole derivatives with their kinase targets as identified through molecular docking studies.
| Compound Class | Target Kinase(s) | Key Binding Interactions |
| 1H-Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Hydrogen bonds with active site residues (e.g., Thr217, Arg137 in Aurora A); hydrophobic interactions. nih.gov |
| 1,3,4-Trisubstituted Pyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α | Enhanced binding affinity suggested with specific substitutions, indicating a common mode of interaction at the ATP-binding sites. mdpi.combohrium.com |
| Pyrazole-based Akt Inhibitors | Akt1 | Hydrogen bond acceptance by pyrazole nitrogen from Ala230 and donation from an amide hydrogen to Asp292. mdpi.com |
Computational Identification of Potential Molecular Targets
Computational chemistry plays a pivotal role in the early stages of drug discovery by identifying potential molecular targets for novel compounds, thereby guiding further experimental validation. eurasianjournals.com For pyrazole derivatives, a variety of computational methods, including molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, are employed to predict their biological activities and binding affinities to a range of protein targets. eurasianjournals.comresearchgate.net
Molecular docking is a primary tool for screening libraries of pyrazole derivatives against panels of known protein targets, particularly those implicated in diseases like cancer. researchgate.net By predicting the binding energy and interaction modes, researchers can prioritize compounds for synthesis and biological testing. For example, docking studies have successfully predicted the potential of pyrazole derivatives to inhibit various protein kinases, such as receptor tyrosine kinases and serine/threonine protein kinases, which are often dysregulated in hyperproliferative disorders. researchgate.netnih.gov
In a study involving a library of 44 pyrazole derivatives, computational analysis was used alongside in vitro screening to identify potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This approach not only helped in identifying promising candidates but also in understanding the structure-activity relationships that govern their efficacy. nih.gov Similarly, computational studies on newly synthesized pyrazole compounds have been used to predict their anticancer properties, with subsequent experimental validation confirming the cytotoxic activity against cell lines like MCF-7 and MDA-MB-231. researchgate.net
The table below provides examples of how computational methods have been applied to identify and validate the molecular targets of pyrazole derivatives.
| Computational Method | Application | Outcome |
| Molecular Docking | Screening of 1H-pyrazole derivatives against VEGFR-2, Aurora A, and CDK2. researchgate.netnih.gov | Identification of potential kinase inhibitors with favorable binding energies and interaction patterns. researchgate.netnih.gov |
| Molecular Modeling & SAR | Design and analysis of a library of pyrazole derivatives against Trypanosoma cruzi. nih.gov | Identification of potent trypanocidal agents and elucidation of key structural features for activity. nih.gov |
| DFT Calculations & Docking | Evaluation of new pyrazole derivatives for anticancer activity. researchgate.net | Prediction of cytotoxicity against breast cancer cell lines, which was experimentally confirmed. researchgate.net |
| Bioisosteric Replacement Strategy | Design of novel CDK2 inhibitors based on a pyrazole scaffold. nih.gov | Discovery of a new chemotype of potent CDK2 inhibitors. nih.gov |
These computational approaches are essential for rational drug design, enabling the optimization of lead compounds and the discovery of novel therapeutic agents based on the versatile pyrazole scaffold. eurasianjournals.com
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Building Block for Complex Heterocyclic Architectures
The presence of two vicinal amino groups in N3,1-Dimethyl-1H-pyrazole-3,4-diamine provides two nucleophilic centers, rendering it an ideal building block for the synthesis of fused heterocyclic systems. This diamine can undergo condensation reactions with a variety of electrophilic reagents to construct bicyclic and polycyclic structures containing the pyrazole (B372694) ring.
A prominent application is in the synthesis of pyrazolo[3,4-b]pyrazines . These fused systems can be constructed by reacting the diamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl. The reaction proceeds through a double condensation, forming the second six-membered pyrazine (B50134) ring fused to the pyrazole core. A related synthetic strategy involves the reaction of a substituted nitropyrazole with amino acids, followed by reductive cyclization to form pyrazolo[3,4-b]pyrazin-5(4H)-ones. znaturforsch.comznaturforsch.com This highlights the utility of the pyrazole-diamine scaffold in creating these important heterocyclic systems which are known to possess a range of biological activities.
Furthermore, this compound can be utilized in the synthesis of pyrazolo[3,4-b]pyridines . The construction of the pyridine (B92270) ring can be achieved by reacting the diamine with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. nih.gov For instance, condensation with a β-ketoester would lead to the formation of a pyrazolo[3,4-b]pyridin-6-one derivative. The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the pyrazole and the dicarbonyl compound. nih.gov The resulting pyrazolo[3,4-b]pyridine scaffold is a key feature in many biologically active molecules. nih.govnih.gov
The versatility of this diamine as a building block allows for the creation of a diverse library of complex heterocyclic compounds with varied substitution patterns, which is of great interest for screening in drug discovery and materials science.
Precursors for Pharmaceutically Relevant Scaffolds
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various pharmaceutically relevant compounds. znaturforsch.commdpi.com
One of the most significant applications is in the synthesis of purine (B94841) isosteres . Purines are fundamental components of nucleic acids and coenzymes, and their analogs are often potent therapeutic agents. The pyrazolo[4,3-d]pyrimidine system is a well-known isostere of purine. This compound can be converted into pyrazolo[4,3-d]pyrimidines by reacting it with appropriate C1 synthons, such as formamide (B127407) or urea, to construct the fused pyrimidine (B1678525) ring. mdpi.comnih.govnih.gov These purine analogs have been investigated for their potential as antiproliferative agents. mdpi.comnih.govnih.gov
Another critical area of application is in the development of protein kinase inhibitors . Protein kinases are crucial targets in oncology and other diseases, and pyrazole-based compounds have been successfully developed as inhibitors. nih.govmdpi.comdrugbank.com The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores, readily accessible from this compound, are central to many kinase inhibitors. For example, derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been identified as potential leads for the treatment of Alzheimer's disease by inhibiting kinases such as CDK5 and GSK-3. nih.gov The dimethyl substitution on the pyrazole ring can influence the selectivity and binding affinity of these inhibitors. mdpi.com
Participation in Homogeneous Catalysis
While less explored than its role in synthesis, this compound and its derivatives have potential applications as ligands in homogeneous catalysis. The nitrogen atoms of the pyrazole ring and the amino groups can coordinate with metal ions to form stable complexes that can act as catalysts.
Pyrazole-based ligands are known to form catalytically active complexes with various transition metals, particularly copper. nih.govmdpi.combohrium.comresearchgate.net These copper complexes have demonstrated efficacy in catalyzing oxidation reactions, such as the biomimetic oxidation of catechols to o-quinones. nih.govbohrium.comresearchgate.net The electronic and steric properties of the substituents on the pyrazole ring significantly influence the catalytic activity of the resulting metal complex. nih.gov The electron-donating nature of the amino and methyl groups in this compound could modulate the electronic properties of a metal center, thereby tuning its catalytic performance.
The bidentate nature of the diamino functionality allows for the formation of stable chelate rings with metal ions, which can enhance the stability and activity of the catalyst. Although specific studies employing this compound as a ligand in homogeneous catalysis are not extensively reported, the established catalytic activity of related pyrazole derivatives suggests its potential in this area, particularly in oxidation and coupling reactions.
Compound Data
Below are tables detailing the identifiers and physicochemical properties of this compound and a closely related compound.
Table 1: Compound Identifiers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 131311-56-3 chemnet.com | C₅H₁₀N₄ | 126.16 |
| 1,3-Dimethyl-1H-pyrazole-4,5-diamine | 96886-30-5 | C₅H₁₀N₄ | 126.16 |
Table 2: Physicochemical Properties (Experimental and Predicted)
| Property | This compound (Predicted) | 3,4-Dimethyl-1H-pyrazole (Experimental) |
|---|---|---|
| Melting Point | Data not available | 69-72 °C |
| Boiling Point | Data not available | 235-238 °C |
| Solubility | Soluble in polar organic solvents | Slightly soluble in water chemicalbook.com |
| pKa | Data not available | 4.35 |
Table 3: Spectroscopic Data for Related Dimethylpyrazole Derivatives
| Spectroscopic Data | 1,3-Dimethyl-5-pyrazolone chemicalbook.com | 3,4,5-trimethyl-1-phenyl-1H-pyrazole rsc.org |
|---|---|---|
| ¹H NMR (CDCl₃, δ ppm) | 3.25 (s, 3H, N-CH₃), 2.15 (s, 3H, C-CH₃), 5.15 (s, 2H, CH₂) | 7.39-7.31 (m, 5H), 2.10 (s, 6H), 1.96 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 170.1, 153.2, 90.5, 35.8, 15.1 | 148.4, 138.6, 135.9, 132.3, 129.0, 125.5, 113.6, 11.8, 10.9, 8.1 |
| IR (cm⁻¹) | ~3400 (N-H), ~1650 (C=O) | Data not available |
| Mass Spec (m/z) | 112 [M]⁺ | 187 [M+H]⁺ |
Conclusion and Future Research Directions
Summary of Key Research Findings for N3,1-Dimethyl-1H-pyrazole-3,4-diamine
Research directly focused on this compound (CAS No. 131311-56-3) is not extensively detailed in publicly available literature, suggesting it is a novel or highly specialized compound. chemnet.com However, the broader class of pyrazole (B372694) derivatives has been the subject of intensive investigation, providing a framework for understanding the potential significance of this specific molecule. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a wide range of chemical and biological activities. chim.itorientjchem.org
Key findings relevant to the pyrazole scaffold include:
Synthetic Accessibility : A vast number of synthetic methodologies have been developed for the pyrazole core, including classical cyclocondensation reactions of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives and [3+2] cycloaddition reactions. mdpi.comnih.gov The synthesis of aminopyrazoles, a class to which this compound belongs, can be achieved through methods like the reaction of α,β-unsaturated nitriles with hydrazines. mdpi.com
Biological Significance : Pyrazole derivatives are recognized as pharmacologically important scaffolds, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.gov The presence of the pyrazole nucleus in established drugs highlights its therapeutic potential. nih.gov Specifically, pyrazole amides have been investigated for their potent antimicrobial effects against resistant strains like MRSA and VRSA. researchgate.net
Coordination Chemistry : The nitrogen atoms in the pyrazole ring, particularly the pyridine-like sp2-hybridized nitrogen, make pyrazoles excellent ligands for forming metal complexes. chim.itorientjchem.org This property is crucial for their application in catalysis and materials science.
Functional Materials : Pyrazole derivatives have been explored for their use in functional materials, such as dyes and luminophores. researchgate.netresearchgate.net Their electronic properties, which can be tuned by substituents on the ring, are key to these applications. chim.it
While specific data for this compound is sparse, its structure as a vicinal diamine on a pyrazole core suggests it is a valuable synthetic intermediate for creating more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry. chim.it
Outstanding Questions and Challenges in Pyrazole Diamine Research
Despite significant progress in pyrazole chemistry, several challenges and unanswered questions remain, particularly concerning pyrazole diamines:
Regioselectivity in Synthesis : A primary challenge in the synthesis of substituted pyrazoles is controlling regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of isomers, complicating purification and reducing yields. nih.gov For vicinal diamines like this compound, achieving the desired substitution pattern without forming isomeric byproducts is a significant hurdle.
Green Synthesis Protocols : Many classical methods for pyrazole synthesis involve harsh reaction conditions, toxic solvents, and metal catalysts. nih.gov A major ongoing challenge is the development of more environmentally benign and efficient "green" synthetic protocols, potentially utilizing water as a solvent or employing catalyst-free methods. researchgate.netresearchgate.net
Antimicrobial Resistance : While pyrazole derivatives show promise as antimicrobial agents, the continuous emergence of drug-resistant pathogens presents a persistent challenge. researchgate.net A critical question is how to design novel pyrazole structures that can overcome existing resistance mechanisms and remain effective long-term.
Understanding Structure-Activity Relationships (SAR) : For many biological applications, the precise relationship between the substitution pattern on the pyrazole ring and the resulting activity is not fully understood. nih.gov Elucidating detailed SAR for pyrazole diamines would enable the rational design of more potent and selective compounds for specific therapeutic targets.
Scalability of Synthesis : Laboratory-scale syntheses of complex pyrazole derivatives are common, but scaling these processes for industrial or pharmaceutical production can be challenging and costly. researchgate.net Developing robust and scalable synthetic routes is essential for the practical application of these compounds.
Prospective Avenues for Future Research and Development of the Chemical Compound
The unique structure of this compound suggests several promising avenues for future research and development.
Medicinal Chemistry :
Scaffold for Drug Discovery : The vicinal diamine functionality is a versatile handle for constructing a library of derivatives. Future work could focus on synthesizing new series of compounds by reacting the diamine with various electrophiles to create novel fused heterocycles or substituted pyrazoles. These new compounds could then be screened for a range of biological activities, including as potential kinase inhibitors, anticancer agents, or anti-infectives. nih.govmdpi.com
Antimicrobial Agents : Building on the known antimicrobial properties of pyrazoles, derivatives of this compound could be specifically designed and tested against a panel of clinically relevant bacteria and fungi, including multi-drug resistant strains. researchgate.netjocpr.com
Materials Science :
Ligand Design : The two adjacent amine groups, in conjunction with the pyrazole ring nitrogens, make this compound a potentially excellent chelating ligand for various metal ions. Future research could explore the synthesis and characterization of its metal complexes, which may exhibit interesting catalytic, magnetic, or photophysical properties. chim.it
Polymer Chemistry : The diamine functionality allows it to be used as a monomer in polymerization reactions to create novel polymers with a pyrazole unit in the backbone. These materials could possess unique thermal, electronic, or mechanical properties.
Agrochemicals :
Pesticide and Herbicide Development : The pyrazole scaffold is present in several commercial agrochemicals. Future studies could involve synthesizing derivatives of this compound and evaluating their potential as new insecticides, fungicides, or herbicides. researchgate.net Research on related compounds like 3,4-dimethylpyrazole phosphate (B84403) (DMPP) as nitrification inhibitors indicates the potential for pyrazoles in agriculture. nih.gov
Synthetic Methodology :
Development of Novel Reactions : The unique arrangement of functional groups in this compound could be exploited to develop novel chemical transformations and build complex molecular architectures. Research into its reactivity could expand the synthetic chemist's toolkit.
Q & A
Q. How can synthesis conditions for N3,1-Dimethyl-1H-pyrazole-3,4-diamine derivatives be optimized to improve yield?
Methodological Answer:
- Reaction Time and Temperature: Extended reflux durations (e.g., 48 hours for acetyl acetone reactions) improve cyclization efficiency, as seen in pyrazolo[3,4-d]pyrimidine syntheses .
- Catalyst and Solvent Selection: Glacial acetic acid is preferred for its dual role as solvent and catalyst in cyclocondensation reactions. For example, microwave-assisted methods reduce reaction time while maintaining yield (e.g., 68% yield under microwave conditions) .
- Monitoring Techniques: Use TLC or HPLC to track reaction progress. Post-reaction purification via recrystallization (e.g., methanol or ethyl acetate) enhances purity .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming regioselectivity and substituent positions. For instance, ¹H NMR coupling constants (e.g., J = 8.5 Hz for aromatic protons) validate structural integrity .
- Elemental Analysis: Compare calculated vs. observed C/H/N ratios (e.g., C: 49.12% calculated vs. 48.93% observed) to confirm stoichiometry .
- Melting Point Analysis: Sharp melting ranges (e.g., 259–261°C) indicate purity .
Q. How can solubility challenges during purification be addressed?
Methodological Answer:
- Solvent Polarity Matching: Polar solvents (e.g., methanol) recrystallize hydrophilic derivatives, while ethyl acetate suits hydrophobic analogs .
- Gradient Crystallization: Slowly cooling hot saturated solutions minimizes impurities. For example, compounds with bromo substituents require stepwise cooling in methanol .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Bromo and chloro substituents enhance stability and binding affinity to biological targets (e.g., anticancer activity in pyrazolo[3,4-d]pyrimidines) .
- Steric Effects: Bulky groups (e.g., 3,5-dimethylphenyl) may hinder enzymatic interactions, reducing efficacy. Compare IC₅₀ values across derivatives to quantify effects .
- Synthetic Strategies: Use regioselective alkylation (e.g., NaH/MeI in DMF for N-methylation) to introduce substituents at specific positions .
Q. How can contradictory yield data in published syntheses be reconciled?
Methodological Answer:
- Variable Reaction Parameters: Differences in reflux duration (16 vs. 48 hours) or solvent purity significantly impact yields .
- Analytical Validation: Replicate experiments with standardized protocols (e.g., identical TLC plates or HPLC columns) to isolate procedural variables .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted intermediates) that skew yield calculations .
Q. What computational approaches predict the binding interactions of N3,1-Dimethyl derivatives with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase binding pockets). Validate with experimental IC₅₀ data from pyrazolo[3,4-d]pyrimidine analogs .
- QSAR Modeling: Corrogate substituent electronic parameters (Hammett σ values) with bioactivity to design optimized derivatives .
Q. How is regioselectivity controlled during the introduction of multiple substituents?
Methodological Answer:
- Protecting Group Strategies: Temporarily block reactive sites (e.g., NH groups) using tert-butoxycarbonyl (Boc) before sequential alkylation .
- Stepwise Synthesis: Prioritize installing less reactive substituents first. For example, methyl groups are introduced before aryl halides to avoid cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
